molecular formula C3H9N3S B1274209 2,4-Dimethylthiosemicarbazide CAS No. 6621-75-6

2,4-Dimethylthiosemicarbazide

Cat. No.: B1274209
CAS No.: 6621-75-6
M. Wt: 119.19 g/mol
InChI Key: YEHMHSRNWIBAEL-UHFFFAOYSA-N
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Description

2,4-Dimethylthiosemicarbazide is an organic compound with the molecular formula C₃H₉N₃S. It is a derivative of thiosemicarbazide, characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2,4-Dimethylthiosemicarbazide has a wide range of scientific research applications:

Future Directions

The future directions of research on 2,4-Dimethylthiosemicarbazide could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiosemicarbazide can be synthesized through the reaction of methyl isothiocyanate with methylhydrazine . The reaction typically involves the following steps:

  • Methyl isothiocyanate is reacted with methylhydrazine in an appropriate solvent, such as ethanol or methanol.
  • The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
  • The resulting this compound is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors or other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylthiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding thiosemicarbazones.

    Substitution: It can participate in substitution reactions, where the methyl groups or other functional groups are replaced by different substituents.

    Condensation: It can undergo condensation reactions with aldehydes and ketones to form thiosemicarbazones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like halogens or alkylating agents are typically employed.

    Condensation: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.

Major Products Formed:

    Oxidation: Thiosemicarbazones.

    Substitution: Various substituted thiosemicarbazides.

    Condensation: Thiosemicarbazones with different aldehyde or ketone derivatives.

Comparison with Similar Compounds

    Thiosemicarbazide: The parent compound, which lacks the methyl groups.

    4-Methyl-3-thiosemicarbazide: A similar compound with one methyl group.

    1,2,4-Triazole-3-thione: A derivative with a triazole ring.

Comparison: 2,4-Dimethylthiosemicarbazide is unique due to the presence of two methyl groups, which can influence its reactivity and biological activity. Compared to thiosemicarbazide, it may exhibit different binding affinities and selectivities for molecular targets. The additional methyl groups can also affect its solubility and stability, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-amino-1,3-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHMHSRNWIBAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216398
Record name 2,4-Dimethylthiosemicarbazide
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Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6621-75-6
Record name N,1-Dimethylhydrazinecarbothioamide
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Record name 2,4-Dimethylthiosemicarbazide
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Record name 6621-75-6
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Record name 2,4-Dimethylthiosemicarbazide
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Record name 2,4-dimethylthiosemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical reactivity of 2,4-Dimethylthiosemicarbazide with ketones?

A1: this compound exhibits interesting reactivity with ketones, often leading to cyclization reactions. For instance, reactions with α-halo ketones result in the formation of hexahydro-1,3-dimethyl-8a-aryl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thiones. [] This highlights the versatility of this compound in constructing diverse heterocyclic systems.

Q2: How does the substitution pattern on the thiosemicarbazide impact the reaction outcome with ketones?

A2: Interestingly, the substitution pattern on the thiosemicarbazide can significantly influence the reaction products with ketones. While this compound reacts with 5-halovalerophenones to yield hexahydro-1,3-dimethyl-8a-aryl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thiones, utilizing 4-substituted thiosemicarbazides instead leads to the formation of 3-aryl-4,5,6,7-tetrahydro-1H-1,2-diazepine-1-carbothioamides. [] This difference in reactivity highlights the importance of substituent effects in directing the reaction pathway.

Q3: Are there any examples of using this compound in the synthesis of pharmaceutically relevant compounds?

A4: Yes, this compound plays a key role in the synthesis of 5-(3-fluorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione, a compound with potential pharmaceutical applications. [] The synthesis involves a one-pot reaction with 3-fluorobenzoyl chloride, proceeding through a benzamide intermediate. This highlights the utility of this compound in constructing complex heterocyclic systems relevant to drug discovery.

Q4: Have any kinetic studies been performed on reactions involving this compound?

A5: Yes, kinetic studies have been conducted on the reaction between this compound and 3-fluorobenzoyl chloride. [] This reaction proceeds through a hybrid consecutive and parallel pathway, ultimately yielding 5-(3-fluorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions and scaling up the synthesis for potential pharmaceutical applications.

Q5: Can this compound be used in the synthesis of heterocycles beyond triazoles?

A6: Yes, this compound is a versatile reagent in heterocyclic chemistry. For example, it has been employed in an improved method for synthesizing 5-aryl-3-methyl-2-methylimino-1,3,4-oxadiazoles. [] This method involves a mercuric oxide-induced cyclization of 1-aroyl-2,4-dimethylthiosemicarbazides, highlighting the compound's utility in constructing diverse heterocyclic scaffolds.

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